molecular formula C13H11FN2O3 B1149248 3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- CAS No. 105674-91-7

3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B1149248
CAS No.: 105674-91-7
M. Wt: 262.2364432
InChI Key:
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Description

3-Quinolinecarboxylic acid, 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- (also known as 7-ACFQ) is a small molecule compound with potential therapeutic applications. It is a member of the quinolinecarboxylic acid family and has a cyclopropyl group attached to the nitrogen atom. 7-ACFQ has been studied extensively for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Antibacterial Applications

The compound "3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-" has been extensively studied for its antibacterial properties. A range of derivatives of this compound has been synthesized and evaluated for antibacterial activity against various strains of bacteria. For instance, Jung et al. (2001) synthesized a series of 2-substituted derivatives of this compound, finding that one particular derivative exhibited potent antibacterial activity against gram-positive bacteria, highlighting the structural specificity required for optimal activity (Jung et al., 2001). Similarly, Kumar et al. (2014) synthesized novel 1-carboxymethyl-6-fluoro-7-cyclic amino-substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids, which were screened against various bacterial strains, with antibacterial activity data further validated by molecular docking studies (Kumar et al., 2014).

Synthesis and Photochemistry

Understanding the photochemistry and synthesis of fluoroquinolones, a class to which our compound belongs, provides insights into their stability and reactivity, which is crucial for their practical applications. Mella et al. (2001) investigated the photochemical behavior of a structurally similar compound, ciprofloxacin, revealing intricate dynamics involving substitution and decarboxylation reactions under different conditions (Mella et al., 2001).

Structural Analysis and Modification

The structural analysis and modification of this compound have led to derivatives with varied biological activities. Al-Hiari et al. (2007) explored the synthesis and antibacterial potency of various compounds derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, finding that these compounds exhibited good to excellent antibacterial activities against certain strains of bacteria (Al-Hiari et al., 2007).

Safety and Hazards

Specific safety and hazard information for this compound was not found in the available resources .

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound is a derivative of Moxifloxacin , which is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes necessary for DNA replication, transcription, repair, and recombination . .

Mode of Action

If it acts similarly to Moxifloxacin, it might bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activities and leading to rapid death of the bacteria

Biochemical Pathways

If it acts like Moxifloxacin, it might interfere with the DNA supercoiling process, disrupting DNA replication and transcription in bacteria . The downstream effects could include inhibition of bacterial growth and proliferation.

Pharmacokinetics

It is known to be slightly soluble in DMSO and methanol , which might affect its bioavailability. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

If it acts like Moxifloxacin, it might cause DNA damage in bacteria, leading to cell death . More research is needed to confirm these effects.

Action Environment

Environmental factors such as pH, temperature, and presence of other substances could potentially influence the action, efficacy, and stability of this compound. For instance, its solubility might be affected by the pH of the environment

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo- involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Amino-4-cyclopropyl-7-fluoro-6-methoxyquinoline", "Sodium nitrite", "Sulfuric acid", "Sodium hydroxide", "Potassium permanganate", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of 2-Amino-4-cyclopropyl-7-fluoro-6-methoxyquinoline with sodium nitrite and sulfuric acid to yield 2-Nitro-4-cyclopropyl-7-fluoro-6-methoxyquinoline", "Step 2: Reduction of 2-Nitro-4-cyclopropyl-7-fluoro-6-methoxyquinoline with sodium borohydride in acetic acid to yield 2-Amino-4-cyclopropyl-7-fluoro-6-methoxyquinoline", "Step 3: Cyclopropanation of 2-Amino-4-cyclopropyl-7-fluoro-6-methoxyquinoline with potassium permanganate and sodium hydroxide to yield 7-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid", "Step 4: Amination of 7-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with ammonia to yield 3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-", "Step 5: Purification of the target compound by recrystallization from ethyl acetate and water" ] }

105674-91-7

Molecular Formula

C13H11FN2O3

Molecular Weight

262.2364432

synonyms

3-Quinolinecarboxylic acid, 7-aMino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-

Origin of Product

United States

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